molecular formula C15H9NS2 B14229607 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole CAS No. 596804-30-7

2-(1-Benzothiophen-2-yl)-1,3-benzothiazole

Cat. No.: B14229607
CAS No.: 596804-30-7
M. Wt: 267.4 g/mol
InChI Key: QEHLBGCAWKDHHK-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a benzothiazole ring. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with 2-bromobenzothiophene in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiophene or benzothiazole rings are replaced.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiophene and benzothiazole derivatives.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s electronic properties allow it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

  • 2-(1-Benzothiophen-2-yl)-1,3-benzoxazole
  • 2-(1-Benzothiophen-2-yl)-1,3-benzimidazole
  • 2-(1-Benzothiophen-2-yl)-1,3-benzofuran

Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (oxygen, nitrogen, sulfur) in the fused rings imparts unique properties. For instance, 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole may exhibit different electronic and steric effects compared to its benzoxazole or benzimidazole analogs, leading to variations in reactivity and biological activity.

Properties

CAS No.

596804-30-7

Molecular Formula

C15H9NS2

Molecular Weight

267.4 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C15H9NS2/c1-3-7-12-10(5-1)9-14(17-12)15-16-11-6-2-4-8-13(11)18-15/h1-9H

InChI Key

QEHLBGCAWKDHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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